molecular formula C12H8BrFN2O2 B8334695 3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid

3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid

Cat. No. B8334695
M. Wt: 311.11 g/mol
InChI Key: NWCAZHUSPZSWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid is a useful research compound. Its molecular formula is C12H8BrFN2O2 and its molecular weight is 311.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-(2-fluoro-phenylamino)-isonicotinic acid

Molecular Formula

C12H8BrFN2O2

Molecular Weight

311.11 g/mol

IUPAC Name

3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H8BrFN2O2/c13-7-5-15-6-10(11(7)12(17)18)16-9-4-2-1-3-8(9)14/h1-6,16H,(H,17,18)

InChI Key

NWCAZHUSPZSWDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CN=CC(=C2C(=O)O)Br)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium bis(trimethylsilyl)amide (54.6 mL, 1.0 M in THF, 54.6 mmol) was added to a solution of 2-fluoro aniline (3.5 mL, 36.4 mmol) in THF (100 mL) at −78° C. The resulting solution was for 1 h at −78° C. 3-Bromo-5-fluoro-isonicotinic acid (1) (4.0 g, 18.2 mmol) was added as a solid, and the reaction solution was stirred for 48 h at room temperature. The reaction solution was concentrated via rotary evaporation, diluted with satd. NaHCO3, and washed with EtOAc. The aqueous solution was acidified with concentrated HCl. The resulting precipitate was filtered, washed with H2O, and dried under vacuum to afford the desired product (4.2 g, 74%) as a yellow solid.
Quantity
54.6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.